molecular formula C31H23ClO13 B238508 Beticolin 2 CAS No. 137622-91-4

Beticolin 2

Cat. No. B238508
CAS RN: 137622-91-4
M. Wt: 639 g/mol
InChI Key: KWKVKMGRGLNLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beticolin 2 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It is a cholinergic agonist that can stimulate the activity of acetylcholine receptors, leading to various biochemical and physiological effects.

Scientific Research Applications

1. Inhibition of Tumorigenic Cell Proliferation

Beticolin 2, a toxin produced by the fungus Cercospora beticola, has been found to inhibit the proliferation of tumorigenic cells. Studies have shown that it can inhibit cell growth in a dose- and time-dependent manner, particularly effective at submicromolar concentrations. This inhibition is correlated with the hydrophobicity of beticolins, including this compound, suggesting their potential application in cancer research (Ding et al., 2001).

2. Effects on Steroid 11β-Hydroxylation

This compound has also been shown to strongly inhibit the production of 11β-hydroxysteroids in ras-transformed adrenocortical cells. This indicates its potential influence on steroid metabolism, which could be relevant in the study of hormonal imbalances and related disorders (Ding et al., 1996).

3. Interaction with Biological Membranes

The interaction of this compound with biological membranes has been a subject of study. It has been observed that this compound can interact with liposomes, affecting their fluorescence. This interaction could be crucial in understanding how this compound exerts its biological effects, particularly in the context of cellular processes and membrane dynamics (Mikes et al., 1994).

4. Potential Role in Ion Channel Formation

Beticolins, including this compound, have been found to potentially participate in the formation of ion channels. This characteristic is important in understanding their cytotoxic effects and could be crucial in the development of new treatments for diseases related to ion channel dysfunctions (Goudet et al., 2000).

properties

CAS RN

137622-91-4

Molecular Formula

C31H23ClO13

Molecular Weight

639 g/mol

IUPAC Name

methyl 4-chloro-8,13,15,20,22,25-hexahydroxy-30-methyl-11,18,27-trioxo-6,29-dioxaoctacyclo[15.10.3.01,19.03,16.05,14.07,12.021,26.028,30]triaconta-3(16),4,12,14,19,21,23,25-octaene-7-carboxylate

InChI

InChI=1S/C31H23ClO13/c1-29-18-13-8(7-30(27(29)45-29)19(24(18)40)22(38)14-9(33)3-4-10(34)15(14)26(30)41)20(32)25-16(21(13)37)23(39)17-11(35)5-6-12(36)31(17,44-25)28(42)43-2/h3-4,12,18,27,33-34,36-39H,5-7H2,1-2H3

InChI Key

KWKVKMGRGLNLIZ-UHFFFAOYSA-N

SMILES

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C7C(=C4O)C(=C8C(=O)CCC(C8(O7)C(=O)OC)O)O)Cl

Canonical SMILES

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C7C(=C4O)C(=C8C(=O)CCC(C8(O7)C(=O)OC)O)O)Cl

synonyms

eticolin 2
beticolin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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